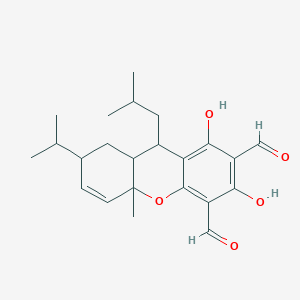

Euglobal Ia1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

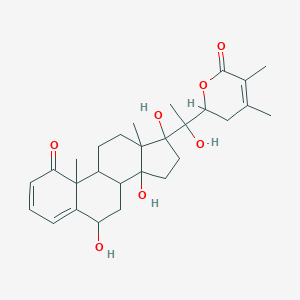

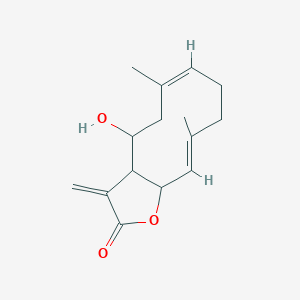

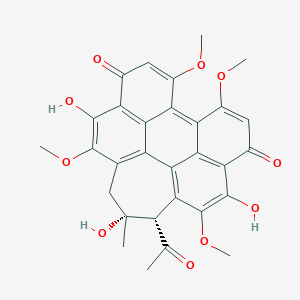

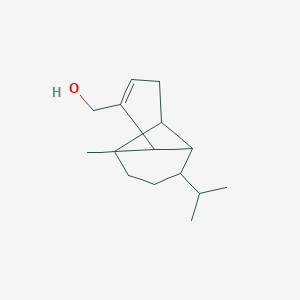

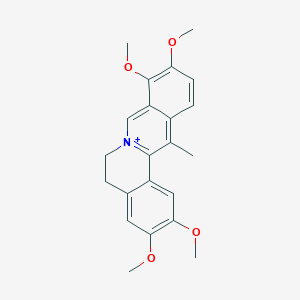

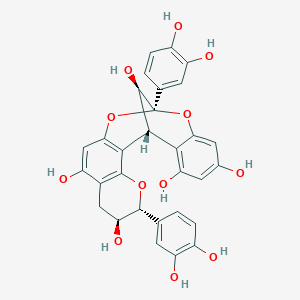

Euglobal Ia1 belongs to the class of organic compounds known as xanthenes . It is a novel acylphloroglucinol-sesquiterpene derivative and is considered a potent granulation-inhibiting principle . It has been isolated from the buds of Eucalyptus globulus .

Molecular Structure Analysis

This compound has a molecular formula of C23H30O5 . Its average mass is 386.481 Da and its monoisotopic mass is 386.209320 Da . It has 3 of 4 defined stereocentres .Physical and Chemical Properties Analysis

This compound is soluble in water, with a solubility of 0.0007043 mg/L at 25 °C . It has an XlogP3-AA value of 5.60 (est) .Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Antiparasitic Activities

Euglobal Ia1 and its analogues have been studied for their potential in treating parasitic infections and microbial diseases. For instance, several euglobal analogues, named S-euglobals, synthesized from phloroglucinol, exhibited antileishmanial, antimalarial, and antimicrobial activities, showing promise against organisms like Leishmania donovani and Plasmodium falciparum, as well as methicillin-resistant Staphylococcus aureus (Bharate et al., 2008).

2. Cytotoxicity and Potential in Cancer Treatment

Euglobal-IIIa, a novel derivative isolated from Eucalyptus robusta, has shown cytotoxicity against various human cancer cell lines, suggesting potential use in cancer treatment (Peng et al., 2011). Furthermore, euglobals have been investigated for anti-tumor-promoting activities. Compounds like euglobal-G1--G5 showed significant inhibitory effects on Epstein-Barr virus activation, an important factor in certain types of cancer (Takasaki et al., 1995).

3. Inhibitory Effects on Tumor Promotion

Research indicates that euglobals can act as inhibitors of skin-tumor promotion. A study found that euglobals with monoterpene structures had strong inhibitory activity on Epstein-Barr virus activation, an important factor in tumor promotion (Takasaki et al., 1990).

4. Chemopreventive Effects

Euglobal-G1, derived from Eucalyptus grandis leaves, has shown remarkable inhibitory effects in a mouse skin tumor model, suggesting its potential as a chemopreventive agent (Takasaki et al., 2000).

Safety and Hazards

According to the available data, Euglobal Ia1 does not have any identified hazards according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . Its oral, dermal, and inhalation toxicity have not been determined . It’s recommended that this compound usage levels should not be for fragrance or flavor use .

Eigenschaften

CAS-Nummer |

77844-93-0 |

|---|---|

Molekularformel |

C23H30O5 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(8aR,9R,10aR)-1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3/t14?,15-,18-,23-/m1/s1 |

InChI-Schlüssel |

GCAXPYWXIWWHHT-OPNYMYKSSA-N |

Isomerische SMILES |

CC(C)C[C@@H]1[C@H]2CC(C=C[C@]2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |

SMILES |

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |

Kanonische SMILES |

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |

Aussehen |

Oil |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

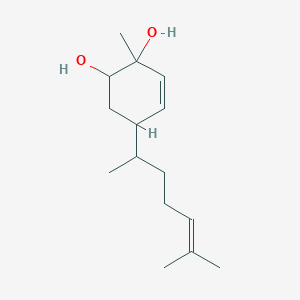

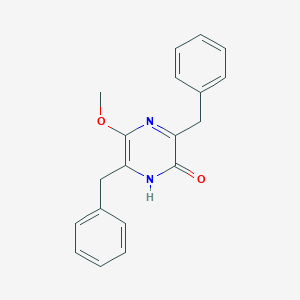

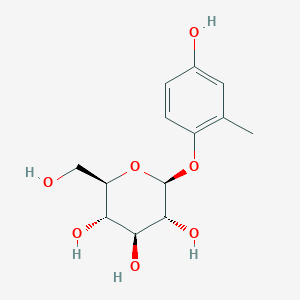

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)